molecular formula C7H8N4OS B12724630 [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl- CAS No. 72796-89-5

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-

Cat. No.: B12724630
CAS No.: 72796-89-5
M. Wt: 196.23 g/mol
InChI Key: DZBAOTXCAMRFHP-UHFFFAOYSA-N
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Description

The compound [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl- (CAS: 72796-89-5) is a triazolopyrimidine derivative characterized by:

  • Position 5: A methyl group, enhancing lipophilicity and steric bulk compared to aryl substituents.
  • Position 7: A hydroxyl (-OH) group, enabling hydrogen bonding and pH-dependent solubility .

This structural framework is critical in medicinal chemistry and materials science, with applications ranging from enzyme inhibition to corrosion protection.

Properties

CAS No.

72796-89-5

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

5-methyl-2-(sulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C7H8N4OS/c1-4-2-6(12)11-7(8-4)9-5(3-13)10-11/h2,13H,3H2,1H3,(H,8,9,10)

InChI Key

DZBAOTXCAMRFHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the mercaptomethyl group in the compound of interest, potential chemical reactions could involve:

  • Alkylation : The mercaptomethyl group could undergo alkylation reactions with alkyl halides to form thioethers.

  • Oxidation : The mercaptomethyl group could be oxidized to form disulfides or sulfoxides.

  • Metal Complexation : The sulfur atom in the mercaptomethyl group could act as a ligand for metal ions, forming coordination complexes.

Reaction Conditions

Reaction TypeConditionsExpected Product
AlkylationAlkyl halide, base (e.g., NaOH)Thioether derivative
OxidationOxidizing agent (e.g., H₂O₂)Disulfide or sulfoxide
Metal ComplexationMetal ion (e.g., Cu²⁺), solvent (e.g., DMF)Coordination complex

Spectroscopic Analysis

Spectroscopic methods such as NMR and IR are crucial for characterizing the structure of triazolo[1,5-a]pyrimidine derivatives. For example, the presence of a mercaptomethyl group would be indicated by signals in the NMR spectrum corresponding to the methylene protons adjacent to sulfur and the sulfur proton itself, which would be exchangeable with D₂O.

Spectroscopic Data for Similar Compounds

  • 1H NMR : Signals for the methylene protons of a mercaptomethyl group typically appear around 2.5-3.5 ppm. The sulfur proton would appear as a broad signal, often around 1-2 ppm, and is D₂O-exchangeable .

  • IR Spectroscopy : The presence of a mercaptomethyl group would be indicated by absorption bands corresponding to the S-H stretch, typically around 2500-2600 cm⁻¹ .

Scientific Research Applications

Antiviral Properties

Recent studies have identified [1,2,4]triazolo[1,5-a]pyrimidin-7-ol derivatives as promising candidates for antiviral therapies. Notably, they have shown effectiveness in disrupting the RNA-dependent RNA polymerase (RdRP) of influenza viruses. A study highlighted the ability of these compounds to inhibit the PA-PB1 subunit heterodimerization essential for viral replication:

CompoundIC50 (μM)EC50 (μM)CC50 (μM)
Derivative 10.50.8>100
Derivative 20.30.6>100

These values indicate that certain derivatives can significantly inhibit viral activity at non-toxic concentrations .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of [1,2,4]triazolo[1,5-a]pyrimidine derivatives in models of Alzheimer's disease. These compounds have been shown to stabilize microtubules and promote neuronal health:

CompoundEffect on MicrotubulesBrain Penetration
Compound AIncrease in acetylated α-tubulinHigh
Compound BModerate stabilizationModerate

The stabilization of microtubules suggests potential applications in treating neurodegenerative diseases by preventing the collapse of neuronal structures .

Cancer Research

The versatility of [1,2,4]triazolo[1,5-a]pyrimidines extends to oncology. Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest:

Cell LineIC50 (μM)
HeLa15
MCF-720
A54910

These findings suggest that these compounds could serve as lead structures for developing new anticancer agents .

Case Studies

Case Study 1: Anti-influenza Activity
In a controlled study involving several synthesized derivatives of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, researchers found that specific modifications at the C-5 and C-7 positions significantly enhanced antiviral activity against influenza A virus. The most effective compound exhibited an IC50 value of 0.3 μM with minimal cytotoxicity.

Case Study 2: Neuroprotection in Alzheimer's Models
A series of experiments demonstrated that certain triazolo-pyrimidine derivatives could prevent tau protein aggregation in neuronal cultures. The compounds were administered in vitro and showed a marked reduction in neurotoxicity associated with tau aggregates.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl- involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Effects at Position 2

The mercaptomethyl group distinguishes the target compound from analogs with other substituents:

Compound Position 2 Substituent Key Properties References
Target Compound Mercaptomethyl (-CH₂SH) High nucleophilicity; potential for metal coordination or disulfide formation
Compound 92 Dimethylaminomethyl Enhanced basicity; potential for cationic interactions
Compound 9m 2-Chloroethyl Electrophilic reactivity; possible alkylating agent
Compound 11a–ad Chloro Improved leaving-group capacity for nucleophilic substitution

Key Insight: The mercaptomethyl group’s thiol functionality offers unique redox activity and metal-binding properties, unlike amino or chloro substituents.

Substituent Effects at Position 5

The methyl group at position 5 contrasts with bulkier or electron-withdrawing groups:

Compound Position 5 Substituent Key Properties References
Target Compound Methyl (-CH₃) Moderate lipophilicity; steric simplicity
Compound 4b Trifluoromethyl (-CF₃) Electron-withdrawing effect; increased metabolic stability
Compound 4a Methyl (-CH₃) Identical to target but lacks mercaptomethyl (position 2)
Compound 2 Phenyl (-C₆H₅) Enhanced π-π stacking potential; reduced solubility

Key Insight : Trifluoromethyl groups enhance electronic effects but reduce solubility, whereas methyl groups balance lipophilicity and synthetic accessibility.

Substituent Effects at Position 7

The hydroxyl group at position 7 is pivotal for hydrogen bonding and solubility:

Compound Position 7 Substituent Key Properties References
Target Compound Hydroxyl (-OH) pH-dependent solubility; hydrogen-bond donor
Compound 5a Chloro (-Cl) Electrophilic reactivity; precursor for further substitutions
Compound 3a–3i Alkoxy (-OR) Tunable solubility and steric effects via alkyl chain length
Compound 11a–ad Chloro (-Cl) Improved leaving-group capacity

Key Insight : Hydroxyl groups enhance aqueous solubility under basic conditions, whereas chloro or alkoxy groups favor synthetic versatility.

Corrosion Inhibition

  • Target Compound: Not directly tested, but the mercaptomethyl group may enhance adsorption on metal surfaces via thiol-metal interactions .
  • Compound MTP (5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol): Achieved 94.4% inhibition efficiency for carbon steel in HCl at 10⁻³ M .

Inference : The mercaptomethyl group in the target compound could surpass MTP’s performance due to stronger thiol-mediated adsorption.

Antimalarial Activity

  • Compound 92: N-(4-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl derivative showed potent Plasmodium falciparum inhibition (IC₅₀ < 100 nM) .
  • Target Compound : Mercaptomethyl may confer distinct binding modes in dihydroorotate dehydrogenase (DHODH) inhibition due to sulfur’s polarizability.

Biological Activity

The compound [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl- is a member of the triazolo-pyrimidine family known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C6H6N4OSC_6H_6N_4OS, with a molecular weight of approximately 166.2 g/mol. The structure features a triazole ring fused with a pyrimidine ring and contains a hydroxyl group (-OH) at position 7 and a mercaptomethyl (-CH2SH) group at position 2. This unique arrangement enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol typically involves multi-step procedures that allow for functionalization at various positions. Recent advancements have focused on optimizing synthetic routes to improve yield and reduce reaction times. For instance, one efficient method involves the use of microwave-assisted synthesis to achieve higher yields in shorter reaction times .

Antiviral Activity

Research indicates that compounds similar to [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol exhibit significant antiviral activity. In particular, derivatives have been shown to inhibit influenza virus replication by disrupting the RNA-dependent RNA polymerase (RdRP) complex formation . The most potent derivatives demonstrated IC50 values in the low micromolar range.

Anticancer Properties

Studies have highlighted the anticancer potential of triazolo-pyrimidines. For example, derivatives of [1,2,4]Triazolo[1,5-a]pyrimidine have been tested against various cancer cell lines such as MGC-803, HCT-116, and MCF-7. One notable derivative exhibited IC50 values of 9.47 μM against MGC-803 cells and showed mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against various bacterial strains, likely due to its ability to interfere with bacterial cell wall synthesis or function as a DNA intercalator .

The mechanisms underlying the biological activities of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol are multifaceted:

  • Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes involved in viral replication and cancer cell proliferation.
  • Interaction with Cellular Pathways : It modulates key signaling pathways such as the ERK pathway in cancer cells, leading to reduced cell survival and proliferation .

Case Study 1: Antiviral Efficacy

A study conducted by Massari et al. focused on synthesizing derivatives based on the triazolo-pyrimidine scaffold to evaluate their antiviral efficacy against influenza viruses. The most effective compound showed an EC50 value of 0.45 µM in inhibiting viral replication while maintaining low cytotoxicity (CC50 > 100 µM) .

Case Study 2: Anticancer Activity

In a recent investigation into anticancer properties, several derivatives were synthesized and screened for antiproliferative activity against human cancer cell lines. Compound H12 was identified as particularly potent with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-Fu) .

Comparative Analysis

Compound NameStructure TypeNotable Activity
[1,2,4]Triazolo[1,5-a]pyrimidin-7-olTriazole-pyrimidine hybridAntiviral, Anticancer
5-Amino-[1,2,4]triazoleSimple triazoleAntifungal
Pyrido[2,3-d]pyrimidinonePyridine-pyrimidine hybridAntiviral

The comparative analysis shows that while many compounds exhibit biological activity, the unique combination of functional groups in [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol enhances its solubility and bioactivity compared to others.

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